Methyl 4-(1-aminopropyl)benzoate hydrochloride Methyl 4-(1-aminopropyl)benzoate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13756208
InChI: InChI=1S/C11H15NO2.ClH/c1-3-10(12)8-4-6-9(7-5-8)11(13)14-2;/h4-7,10H,3,12H2,1-2H3;1H
SMILES: CCC(C1=CC=C(C=C1)C(=O)OC)N.Cl
Molecular Formula: C11H16ClNO2
Molecular Weight: 229.70 g/mol

Methyl 4-(1-aminopropyl)benzoate hydrochloride

CAS No.:

Cat. No.: VC13756208

Molecular Formula: C11H16ClNO2

Molecular Weight: 229.70 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(1-aminopropyl)benzoate hydrochloride -

Specification

Molecular Formula C11H16ClNO2
Molecular Weight 229.70 g/mol
IUPAC Name methyl 4-(1-aminopropyl)benzoate;hydrochloride
Standard InChI InChI=1S/C11H15NO2.ClH/c1-3-10(12)8-4-6-9(7-5-8)11(13)14-2;/h4-7,10H,3,12H2,1-2H3;1H
Standard InChI Key QAILNMJBMGBAML-UHFFFAOYSA-N
SMILES CCC(C1=CC=C(C=C1)C(=O)OC)N.Cl
Canonical SMILES CCC(C1=CC=C(C=C1)C(=O)OC)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound consists of a benzoate ester core with a 1-aminopropyl substituent at the para position, protonated as a hydrochloride salt. The hydrochloride moiety enhances solubility in polar solvents, a critical feature for laboratory applications. Key structural identifiers include:

PropertyValue
IUPAC Namemethyl 4-(1-aminopropyl)benzoate hydrochloride
SMILESCCC(C1=CC=C(C=C1)C(=O)OC)N.Cl
InChIKeyQAILNMJBMGBAML-UHFFFAOYSA-N
Crystallographic DataNot publicly available

The amine group’s basicity (pKa910\text{p}K_a \sim 9-10) and the ester’s hydrolytic sensitivity under alkaline conditions dictate its reactivity profile .

Synthesis and Optimization

Catalytic Reduction Pathway

A patented method (CN102791677B) outlines a two-step synthesis starting from 4-acyl methyl benzoate (MFB) :

  • Oximation: MFB reacts with hydroxylamine to form methyl-4-oximido methyl benzoate (MHB).

  • Catalytic Hydrogenation: MHB undergoes reduction using a palladium or nickel catalyst under hydrogen pressure (10kg/cm210 \, \text{kg/cm}^2) to yield 4-aminomethyl benzoic acid (AMBA), which is subsequently esterified and hydrochlorinated.

Critical parameters affecting yield include:

  • Catalyst Type: 5–10% Pd/C achieves 85–92% conversion, whereas Ni catalysts yield ≤75% .

  • Stirring Speed: Optimal at 1,500 rpm; deviations reduce interfacial hydrogen transfer (Table 1) .

  • Alkali Additive: NaOH (3.5–4.0 equivalents) neutralizes byproducts, enhancing AMBA purity .

Table 1: Impact of Stirring Speed on Reaction Efficiency

Stirring Speed (rpm)Reaction Time (h)AMBA Yield (%)
7002.532
1,5003.589
2,0008.578

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits high solubility in water (>50 mg/mL at 25°C) and polar aprotic solvents (e.g., DMSO, DMFA). Storage at 2–7°C in anhydrous conditions is recommended to prevent ester hydrolysis .

Spectroscopic Characterization

  • NMR: 1H^1\text{H} NMR (DMSO-d6d_6) signals include a triplet for the aminopropyl methyl group (δ1.01.2\delta \, 1.0–1.2) and a singlet for the ester methyl (δ3.8\delta \, 3.8) .

  • IR: Strong absorption bands at 1,720cm11,720 \, \text{cm}^{-1} (C=O ester) and 3,400cm13,400 \, \text{cm}^{-1} (N-H stretch).

Applications in Research

Pharmacological Probes

The amine group enables conjugation with biomolecules, making the compound a candidate for:

  • Enzyme Inhibition: Structural analogs inhibit tyrosyl-DNA phosphodiesterase 1 (Tdp1), a target in cancer therapy .

  • Receptor Studies: Potential modulation of G protein-coupled receptors (GPCRs) due to amine-mediated interactions.

Synthetic Intermediate

Used in preparing peptidomimetics and urea derivatives via coupling reactions (e.g., EDC/HOBt activation) .

Analytical and Quality Control Methods

Stability Testing

Forced degradation studies under acidic (HCl 1M) and oxidative (H2O2\text{H}_2\text{O}_2) conditions reveal decomposition pathways, guiding formulation strategies.

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